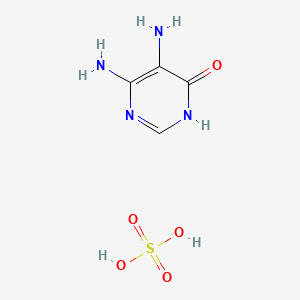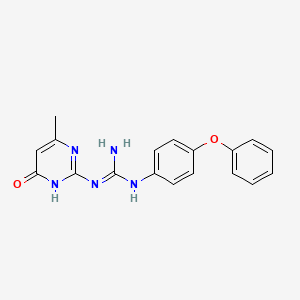
3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indole
Übersicht
Beschreibung
“3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indole” is a compound that contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Attached to this indole ring is a 1,3,4-oxadiazole ring, which is a heterocyclic ring containing three carbon atoms, one oxygen atom, and two nitrogen atoms .
Synthesis Analysis
The synthesis of similar 1,3,4-oxadiazole derivatives often involves reactions of acid hydrazides with acid chlorides or carboxylic acids, followed by cyclization of diacylhydrazines using dehydrating agents such as phosphorous oxychloride .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole and 1,3,4-oxadiazole rings. The presence of these rings may contribute to the compound’s chemical properties and reactivity .
Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present in its structure. The indole ring is aromatic and may undergo electrophilic aromatic substitution reactions. The 1,3,4-oxadiazole ring may also participate in various reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the aromatic rings may contribute to its stability and solubility .
Wissenschaftliche Forschungsanwendungen
1. Urease Inhibition and Therapeutic Potential
A study by Nazir et al. (2018) explored the synthesis of novel indole-based oxadiazole scaffolds, including derivatives of 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indole. These compounds demonstrated potent urease inhibitory activity, suggesting their potential as therapeutic agents in drug designing programs for conditions where urease inhibition is beneficial (Nazir et al., 2018).
2. Antimicrobial and Anticancer Properties
Verma et al. (2019) synthesized Schiff base indole derivatives with 1,3,4-oxadiazole moieties and evaluated their biological activities. These compounds, including variations of 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indole, exhibited excellent antibacterial, antifungal, and antituberculosis activities. Moreover, some derivatives showed notable anticancer properties against various tumor cell lines (Verma et al., 2019).
3. Non-Ulcerogenic Anti-Inflammatory Agents
In 2010, Bhandari et al. researched hybrid molecules based on indole and oxadiazole, aiming to develop non-ulcerogenic anti-inflammatory agents. Their synthesized compounds, including variants of 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indole, exhibited significant anti-inflammatory and analgesic properties with reduced gastrointestinal toxicity (Bhandari et al., 2010).
4. Pro-Apoptotic Antitumor Agents
A study by Tohid et al. (2012) focused on the synthesis of indole-containing diarylisoxazoles, based on previous work on indole-based diaryl 1,2,4-oxadiazoles. These novel compounds showed preferential antiproliferative activity in human cancer cell lines and induced the expression of effector caspases, suggesting their potential as pro-apoptotic antitumor agents (Tohid et al., 2012).
5. Antimicrobial and Antioxidant Activity
Research by Saundane and Mathada (2015) involved the synthesis of Schiff bases containing the indole moiety and their derivatives, including 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indole. These compounds were screened for antioxidant and antimicrobial activities, with some exhibiting good efficacy in these areas (Saundane & Mathada, 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(1H-indol-3-yl)-5-phenyl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O/c1-2-6-11(7-3-1)15-18-19-16(20-15)13-10-17-14-9-5-4-8-12(13)14/h1-10,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRKZTRRBCSTDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CNC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




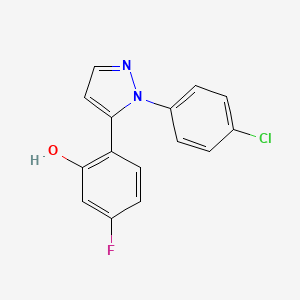
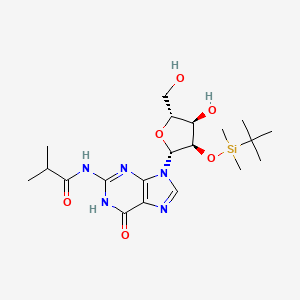
![2-(chloromethyl)-6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1436589.png)
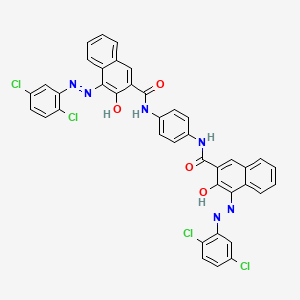
![6-mercapto-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436592.png)
![4-Chloro-3-oxo-2-[4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]butanenitrile](/img/structure/B1436593.png)
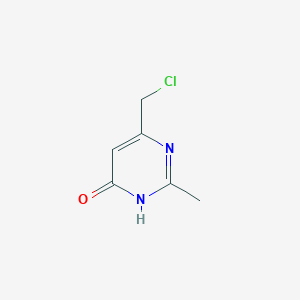
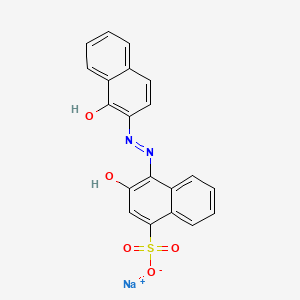
![N-[(2,6-dichlorobenzyl)oxy]-N-[(hydroxyimino)methyl]urea](/img/structure/B1436597.png)
![Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B1436602.png)
![2-(methyl{5-oxo-4-[(E,2E)-3-phenyl-2-propenylidene]-4,5-dihydro-1H-imidazol-2-yl}amino)acetic acid](/img/structure/B1436604.png)
